molecular formula C9H7BrN2 B031647 4-Bromo-1-phenyl-1H-pyrazole CAS No. 15115-52-3

4-Bromo-1-phenyl-1H-pyrazole

Cat. No. B031647
CAS RN: 15115-52-3
M. Wt: 223.07 g/mol
InChI Key: DWPRPWBNLNTEFZ-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A sealable tube was charged with 4-bromopyrazole (4.000 g, 27.2 mmol), 1-iodobenzene (3.64 ml, 32.7 mmol), (+/−)-trans-1,2-diaminocyclohexane (0.654 ml, 5.44 mmol), Copper iodide (I) (0.518 g, 2.72 mmol), potassium carbonate (8.28 g, 59.9 mmol) and 13 mL dioxane added. The mixture was blanketed with N2, the vessel sealed and heated to 100 C for 16 h. The mixture was allowed to cool to rt, diluted with EtOAc, washed with water, and an emullsion formed. The organic layer separated and the aqueous emulsion mixture was filter through a pad of celite and rinsed with EtOAc, and sat. NaHCO3. The combined organig layers were dried over Na2SO4, filtered and evaporate. The mixture was purified via flash chromatography using a 0% to 100% CH2Cl2 in hexanes gradient. The title compound was collected as a yellow solid (3.18 g)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
0.654 mL
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+].N#N>CCOC(C)=O.[Cu](I)I.O1CCOCC1>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
3.64 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.654 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.518 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the vessel sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100 C for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
an emullsion formed
CUSTOM
Type
CUSTOM
Details
The organic layer separated
FILTRATION
Type
FILTRATION
Details
the aqueous emulsion mixture was filter through a pad of celite
WASH
Type
WASH
Details
rinsed with EtOAc, and sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organig layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
The mixture was purified via flash chromatography
CUSTOM
Type
CUSTOM
Details
The title compound was collected as a yellow solid (3.18 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=NN(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.